N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-17-6-10-21(11-7-17)29-23(18-8-12-22(31-2)13-9-18)15-27-25(29)32-16-24(30)28-20-5-3-4-19(26)14-20/h3-15H,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWKZIEVZNBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 464.0 g/mol
- CAS Number : 1207058-25-0
The structure of the compound incorporates an imidazole ring, which is known for its diverse biological activities, including anticancer and antiviral properties.
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. The imidazole moiety plays a crucial role in mediating these interactions, often influencing enzyme inhibition and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes associated with cancer cell proliferation and viral replication.
- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways, thereby altering cell growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by targeting critical pathways involved in tumor growth.
Antiviral Activity
The compound's structural features suggest it may also possess antiviral properties. Studies on related compounds have demonstrated effectiveness against viral targets such as NS5B RNA polymerase in Hepatitis C virus (HCV).
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vitro Studies : A series of in vitro experiments demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Animal Models : Preliminary animal studies indicated a reduction in tumor size when treated with the compound, suggesting its potential as a therapeutic agent.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing imidazole and thioacetamide moieties exhibit notable antimicrobial activities. In vitro studies have demonstrated that N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicate strong binding affinity, making it a candidate for further optimization as an anti-inflammatory agent .
Case Studies
- Antimicrobial Evaluation : A series of experiments were conducted to assess the antimicrobial efficacy of the compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined, revealing promising results that warrant further investigation into its potential as an antitubercular agent .
- Cytotoxicity Assays : In a study focusing on cancer cell lines, this compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range. The study highlights its potential as a lead compound in anticancer drug development .
- Molecular Docking Studies : In silico analyses have been performed to evaluate the binding interactions between the compound and various biological targets. The results indicate that modifications to the structure could enhance its activity against specific targets involved in cancer and inflammatory pathways .
Preparation Methods
Cyclization of Aromatic Ketones
The 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole intermediate is synthesized via a one-pot oxidation-cyclization sequence. Adapting the protocol from, 4-methoxyacetophenone (1.0 equiv) and p-tolualdehyde (1.1 equiv) are dissolved in 1,4-dioxane, followed by SeO₂ (2.5 equiv) at reflux (110°C, 24 hr). After filtration, ammonium acetate (5.0 equiv) is added to the filtrate, yielding the imidazole ring after 12 hr at 25°C. This method achieves 78–82% yield, outperforming traditional Debus-Radziszewski reactions in regioselectivity.
Optimization Table 1: Imidazole Cyclization Conditions
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Oxidizing Agent | SeO₂, H₂O₂, MnO₂ | SeO₂ | 82 |
| Solvent | Dioxane, EtOH, DMF | Dioxane | 82 |
| Temperature (°C) | 80–120 | 110 | 82 |
Thioether Linkage Formation
Nucleophilic Substitution with Chloroacetamide
The thioether bond is introduced via reaction of the imidazole-2-thiol intermediate with N-(3-chlorophenyl)chloroacetamide. Per, the thiol (1.0 equiv) and chloroacetamide (1.2 equiv) react in HCl (6 M, 30–70°C, 4 hr), achieving 85–90% conversion. The acidic environment protonates the thiol, enhancing nucleophilicity for S-alkylation.
Key Observations:
- Lower temperatures (30°C) favor selectivity but require longer durations (6 hr).
- Ethanol as co-solvent reduces side-product formation by 15% compared to pure aqueous HCl.
Amidation and Final Coupling
Eschenmoser Coupling for Acetamide Installation
Adapting, the thioimidazole intermediate (1.0 equiv) and N-(3-chlorophenyl)chloroacetamide (1.1 equiv) undergo coupling in DMF with triethylamine (2.0 equiv) at 25°C for 5 hr. This method achieves 88–92% yield, avoiding harsh reagents like PCl₅.
Reaction Scheme:
- Imidazole-2-thiol + ClCH₂CONH(3-ClC₆H₄) → Thioether intermediate
- Purification via silica gel chromatography (ethyl acetate/hexane, 1:4)
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Pilot-scale production (10 kg/batch) utilizes continuous flow reactors for the cyclization step, reducing reaction time from 24 hr to 3 hr. Per, substituting batch processing with flow systems improves yield consistency (±2% variance) and reduces SeO₂ waste by 40%.
Table 2: Batch vs. Flow Process Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 82 | 85 |
| Reaction Time (hr) | 24 | 3 |
| Solvent Consumption | 50 L/kg | 30 L/kg |
Analytical Characterization
Q & A
Basic: What are the standard synthetic protocols for N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?
Answer:
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux. Purification is achieved via ethanol recrystallization to yield the final product .
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
1H/13C-NMR confirms substituent positions and thioacetamide linkage. LC-MS/MS validates molecular weight and fragmentation patterns. X-ray crystallography (e.g., for analogous compounds) resolves steric effects and hydrogen-bonding interactions, as seen in studies of dichlorophenylacetamide derivatives .
Basic: How is the compound screened for preliminary biological activity?
Answer:
Initial cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., A549, HepG2). IC₅₀ values are calculated to quantify potency. For example, structurally similar imidazole derivatives showed IC₅₀ values of ~15–23 µM against tumor cells .
Advanced: How do researchers analyze discrepancies in cytotoxicity data across studies?
Answer:
Contradictions arise from assay conditions (e.g., cell line variability, exposure time). Normalize data using positive controls (e.g., cisplatin) and validate via dose-response curves. For instance, selective cytotoxicity in A549 vs. NIH/3T3 cells highlights tissue-specific effects .
Advanced: What methodologies guide structure-activity relationship (SAR) studies?
Answer:
SAR analysis involves synthesizing analogs with substitutions on the imidazole, thioacetamide, or chlorophenyl moieties. For example:
- Imidazole substituents : 4-Methoxyphenyl enhances lipophilicity, affecting membrane permeability .
- Thioacetamide linkers : Bulky groups (e.g., tetrazolyl) reduce steric hindrance, improving binding .
Advanced: How is molecular docking used to predict COX-1/2 inhibition?
Answer:
Docking simulations (e.g., AutoDock Vina) model interactions between the compound’s thioacetamide group and COX-1/2 catalytic sites. Binding affinity (ΔG values) and hydrogen-bonding with Tyr355/Arg120 residues are key parameters, as validated for related imidazole derivatives .
Advanced: What crystallographic methods elucidate conformational flexibility?
Answer:
Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and amide planes. For example, dichlorophenylacetamide analogs showed three distinct conformers in the asymmetric unit, stabilized by N–H⋯O hydrogen bonds (R²²(10) motifs) .
Advanced: How do researchers optimize synthetic yields for scale-up?
Answer:
Key factors:
- Solvent selection : Ethanol recrystallization improves purity (>95%) .
- Reaction time : Extended reflux (8–12 hr) maximizes substitution efficiency.
- Catalysts : Triethylamine minimizes byproducts in coupling steps .
Advanced: What computational tools predict electronic properties relevant to reactivity?
Answer:
DFT calculations (e.g., Gaussian 09) analyze HOMO-LUMO gaps and molecular electrostatic potential (MESP). For chlorophenylacetamides, electron-withdrawing groups lower LUMO energy, enhancing electrophilic reactivity .
Advanced: How is apoptosis induction quantified in mechanistic studies?
Answer:
Flow cytometry with Annexin V/PI staining measures apoptotic vs. necrotic cell populations. For example, derivatives with tetrazolyl substituents induced ~30% apoptosis in A549 cells (vs. 50% for cisplatin), suggesting caspase-dependent pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
